2,3-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,3-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative known for its diverse applications in scientific research. Benzamides are a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries . This compound, in particular, has shown promising antioxidant and antibacterial activities .
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown a broad range of biological activities .
Mode of Action
It’s known that benzamides interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Benzamides have been found to possess a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some benzamides have shown antioxidant, antibacterial, and metal chelating activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The process includes dissolving amines in tetrahydrofuran (THF) and adding triethylamine dropwise. Subsequently, 2,3-dimethoxybenzoyl chloride is added to the mixture at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2,3-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxy-N-(2-propynyl)benzamide: Another benzamide derivative with similar structural features.
5-bromo-2-fluoro-N-(2-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide: Exhibits antifungal activity.
Uniqueness
2,3-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to its combination of methoxy and thiadiazolyl groups, which contribute to its distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2,3-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-17-8-6-4-5-7(9(8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYXBJQZAZYGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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